(2-Biphenyl)methylzinc bromide
Overview
Description
(2-Biphenyl)methylzinc bromide is an organozinc compound with the molecular formula C13H11BrZn. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds, making it a valuable reagent in the field of organometallic chemistry .
Mechanism of Action
Target of Action
(2-Biphenyl)methylzinc bromide is a type of organozinc compound. The primary targets of this compound are electrophilic organic groups, where it donates electrons to form new bonds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution. This involves the donation of electrons from the aromatic ring of the compound to an electrophilic target, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound is involved in the Friedel-Crafts alkylation reaction, a type of electrophilic aromatic substitution reaction. This reaction involves the attack by an aromatic ring on a carbocation, resulting in the replacement of one of the aromatic protons by an alkyl group .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide range of organic compounds. This makes this compound a valuable tool in synthetic organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemical species. It is typically stored at a temperature of 28°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Biphenyl)methylzinc bromide can be synthesized through the reaction of (2-biphenyl)methyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and moisture contamination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Biphenyl)methylzinc bromide primarily undergoes nucleophilic addition reactions. It can react with various electrophiles, including carbonyl compounds, to form new carbon-carbon bonds. This makes it a versatile reagent in organic synthesis .
Common Reagents and Conditions:
Electrophiles: Aldehydes, ketones, and esters.
Solvents: Tetrahydrofuran, diethyl ether.
Conditions: Inert atmosphere, low temperatures to prevent side reactions.
Major Products: The major products formed from reactions involving this compound are typically secondary or tertiary alcohols, depending on the electrophile used .
Scientific Research Applications
(2-Biphenyl)methylzinc bromide has numerous applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Comparison with Similar Compounds
- Phenylzinc bromide
- Benzylzinc bromide
- (4-Methylphenyl)methylzinc bromide
Comparison: (2-Biphenyl)methylzinc bromide is unique due to the presence of the biphenyl group, which provides additional steric and electronic effects. This can influence the reactivity and selectivity of the compound in various reactions, making it distinct from other organozinc reagents .
Properties
IUPAC Name |
bromozinc(1+);1-methanidyl-2-phenylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHOCAPOXDNBGL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1C2=CC=CC=C2.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404933 | |
Record name | Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312624-17-2 | |
Record name | Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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